N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide
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Overview
Description
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidinyl group, a phenyl ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a substitution reaction, often using a halogenated phenyl compound and a suitable base.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The phenyl and piperidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide
- N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide
- N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide
Uniqueness
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide stands out due to its specific structural features, such as the combination of the piperidinyl group and the phenylethanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-15-17(10-11-18(19)22-13-6-5-9-20(22)23)21-27(24,25)14-12-16-7-3-2-4-8-16/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOZGIHOAIKDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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